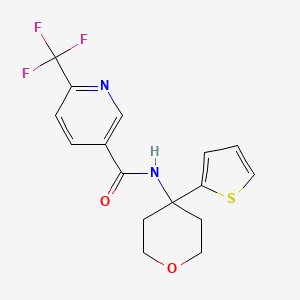

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide

Description

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a combination of heterocyclic structures and functional groups

Properties

IUPAC Name |

N-(4-thiophen-2-yloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2S/c17-16(18,19)12-4-3-11(10-20-12)14(22)21-15(5-7-23-8-6-15)13-2-1-9-24-13/h1-4,9-10H,5-8H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLWRXKEECAYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and tetrahydropyran intermediates, followed by their coupling with nicotinamide derivatives. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to specific sites on these targets, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanamine

- N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanol

Uniqueness

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. The process includes the preparation of thiophene and tetrahydropyran intermediates, followed by their coupling with nicotinamide derivatives. Key reagents include organolithium reagents, palladium catalysts, and trifluoromethylating agents, with controlled temperatures and inert atmospheres being crucial to prevent unwanted side reactions.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's heterocyclic structure facilitates binding to these targets, thereby modulating their activity. Notably, the trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate cell membranes and reach intracellular targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, thienopyrimidinone derivatives have shown selective inhibition against SIRT2, an enzyme involved in various pathophysiological processes . This suggests that the compound may also possess similar inhibitory effects that could be further explored in antimicrobial applications.

Anticancer Activity

The potential anticancer properties of this compound are supported by studies focusing on its ability to inhibit specific cancer-related pathways. The structure of the compound allows it to interact with various biological targets implicated in cancer progression. For example, investigations into related compounds have demonstrated their effectiveness in inhibiting tumor growth through modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

- SIRT2 Inhibition : A study highlighted a series of thienopyrimidinone compounds that demonstrated submicromolar inhibitory activity against SIRT2. The structure-activity relationship (SAR) analysis provided insights into the pharmacophoric elements necessary for effective inhibition .

- Antiviral Activity : Although primarily focused on different compounds, research has shown that similar structural frameworks can yield potent antiviral agents that act on host kinases critical for viral replication. This underscores the potential versatility of this compound in developing antiviral therapies .

- Drug Development : The compound is being explored as a candidate for drug development due to its unique structural features and biological activities. Its interactions with specific enzymes make it a valuable lead compound for further optimization in drug design.

Comparative Data Table

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Formula | C15H16F3N3O | Varies |

| Biological Activity | Antimicrobial, Anticancer | Varies |

| Mechanism of Action | Inhibition of SIRT2; interaction with cellular targets | Varies |

| Research Applications | Drug development, enzyme inhibition | Antiviral agents, cancer therapeutics |

Q & A

Basic: What are the optimal synthetic routes and methods for confirming the structure of this compound?

Answer:

The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide involves multi-step reactions requiring precise control of temperature (e.g., reflux in methanol) and pH to avoid side reactions. Key intermediates include tetrahydro-2H-pyran-4-yl-thiophene derivatives, which are coupled with trifluoromethyl nicotinamide precursors via amide bond formation. Post-synthesis, structural confirmation is achieved using:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (e.g., reverse-phase C18 columns with UV detection) to assess purity (>95% threshold).

Reference Table:

| Analytical Technique | Key Parameters | Purpose |

|---|---|---|

| ¹H NMR (400 MHz) | δ 7.8–8.2 ppm (nicotinamide protons), δ 6.8–7.2 ppm (thiophene protons) | Confirm aromatic ring substitution |

| HRMS (ESI+) | m/z calculated for C₁₆H₁₄F₃N₂O₂S: 363.0732 | Validate molecular ion |

| HPLC (MeOH:H₂O 70:30) | Retention time: 12.3 min | Assess purity |

Basic: Which techniques are most reliable for characterizing its crystalline structure?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving 3D molecular geometry. Tools like SHELXL (for refinement) and Mercury (for visualization) are critical for:

- Determining dihedral angles between aromatic rings (e.g., thiophene vs. pyran).

- Identifying hydrogen-bonding networks (e.g., N–H⋯O interactions).

- Analyzing packing motifs (e.g., π-π stacking).

Example: A similar nicotinamide derivative showed a dihedral angle of 12.8° between pyrimidine and fluorophenyl groups, influencing its bioactivity .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer: Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

- Varied assay conditions (e.g., bacterial strain differences, solvent effects).

- Purity inconsistencies (e.g., residual solvents affecting results).

Methodological Solutions:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays.

- Dose-response replication : Test multiple batches with ≥95% purity.

- Comparative SAR studies : Modify substituents (e.g., CF₃ vs. CH₃) to isolate activity drivers.

Case Study: A derivative with a cyclopentyloxy group showed 10x higher activity than its methyl counterpart, highlighting substituent effects .

Advanced: How can polymorphic forms of this compound be identified and their biological impacts assessed?

Answer: Polymorphs can alter solubility and bioavailability. Use:

- Differential scanning calorimetry (DSC) : Detect melting-point variations (e.g., Form I: 166°C vs. Form II: 158°C).

- Powder X-ray diffraction (PXRD) : Compare diffraction patterns.

- Bioactivity assays : Test each polymorph’s efficacy in cellular models (e.g., IC₅₀ shifts).

Example: A pyrimidine derivative’s polymorphs showed a 5.2° vs. 6.4° dihedral angle difference, correlating with 2x antifungal activity variance .

Advanced: What strategies are effective for analyzing intermolecular interactions in its crystal lattice?

Answer:

- SC-XRD : Map hydrogen bonds (e.g., N–H⋯O=C) and C–H⋯π interactions .

- Hirshfeld surface analysis : Quantify interaction types (e.g., H-bond vs. van der Waals).

- Computational tools : Use Mercury to visualize packing motifs and Gaussian for energy calculations.

Key Finding : In a related compound, weak C–H⋯O bonds stabilized a helical chain structure, influencing its dissolution rate .

Advanced: How can the compound’s mechanism of action be elucidated in pharmacological studies?

Answer:

- Target identification : Use surface plasmon resonance (SPR) to screen protein binding (e.g., kinase assays).

- Cellular imaging : Track subcellular localization via fluorescent analogs.

- Gene expression profiling : RNA-seq to identify pathways affected (e.g., apoptosis markers).

Example : A nicotinamide analog inhibited WDR5 protein degradation, linking structure to epigenetic activity .

Advanced: What methodologies assess its pharmacokinetics and toxicity?

Answer:

- In vitro ADME : Microsomal stability assays (e.g., CYP450 metabolism).

- In vivo toxicity : Zebrafish models for acute toxicity (LC₅₀) and teratogenicity.

- Plasma protein binding : Equilibrium dialysis to estimate free drug fraction.

Data Gap : Limited studies exist on this compound’s BBB permeability , necessitating MDCK cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.